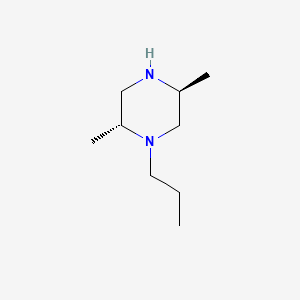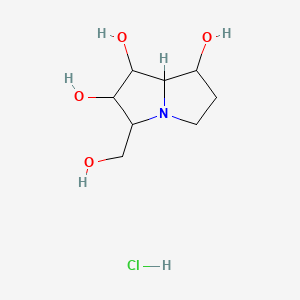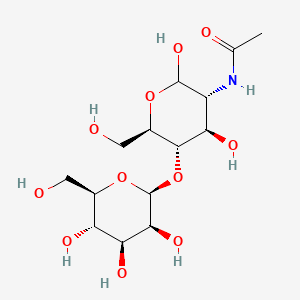
4-O-beta-D-mannopyranosyl-N-acetyl-D-glucosamine
説明
4-O-beta-D-mannopyranosyl-N-acetyl-D-glucosamine is a compound involved in the degradation of host-derived N-glycans . It is catalyzed by the enzyme 1,4-beta-mannosyl-N-acetylglucosamine phosphorylase .
Synthesis Analysis
The synthesis of this compound involves a reversible phosphorolysis reaction . The enzyme BT1033, isolated from the anaerobic bacterium Bacteroides thetaiotaomicron, catalyzes this reaction . The reaction products were purified using an HPLC system .Molecular Structure Analysis
The molecular structure of this compound can be analyzed through crystallography . A crystal structure of the compound in complex with N-acetyl-D-glucosamine, beta-D-mannopyranose, and inorganic phosphate has been reported .Chemical Reactions Analysis
The chemical reaction catalyzed by 1,4-beta-mannosyl-N-acetylglucosamine phosphorylase involves this compound and phosphate . The reaction yields alpha-D-mannose 1-phosphate and N-acetyl-D-glucosamine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its reactions and synthesis. It is a substrate for the enzyme 1,4-beta-mannosyl-N-acetylglucosamine phosphorylase and participates in a reversible phosphorolysis reaction .科学的研究の応用
1. Biomedical Engineering and Wound Healing
Chitin and its deacetylated derivative chitosan, composed of β-(1-4)-linked d-glucosamine and N-acetyl-d-glucosamine units, are used in biomedical applications like wound healing and tissue engineering. These biopolymers show promise in various medical devices aimed at treating or replacing body tissues and organs due to their biocompatibility (Islam, Bhuiyan, & Islam, 2017).
2. Bioconversion Processes
In a study on chitinase activity, an enzyme from Paenibacillus barengoltzii was shown to convert chitin to N-acetyl glucosamine (GlcNAc). This process has significant implications in producing pharmacologically valuable GlcNAc in a more eco-friendly and efficient manner compared to traditional chemical processes (Fu et al., 2014).
3. Chemical Glycosylation Studies
Glycosylation, a critical reaction in glycochemistry, utilizes compounds like 4-O-beta-D-mannopyranosyl-N-acetyl-D-glucosamine. Studies have explored mechanisms to improve the efficiency and selectivity of glycosylation processes, which are vital in synthesizing complex carbohydrates for research and therapeutic applications (Crich, 2010).
4. Detection and Visualization in Cell Signaling
FRET-based sensors have been developed to detect β-O-N-Acetyl-d-glucosamine (O-GlcNAc), a modification involved in cell signaling and linked to diseases like Alzheimer's and diabetes. This advancement aids in understanding O-GlcNAc's spatial and temporal localization in cellular processes (Carrillo, Krishnamoorthy, & Mahal, 2006).
5. Pharmaceutical Applications
The study of depolymerization and de-N-acetylation of chitin oligomers, including GlcNAc, has implications in pharmaceutical applications. Understanding these processes can aid in the efficient production of glucosamine, a compound derived from chitin with potential therapeutic uses (Einbu & Vårum, 2007).
作用機序
特性
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8-,9-,10+,11+,12-,13?,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEUJDWYNGMDBV-KTNASFDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


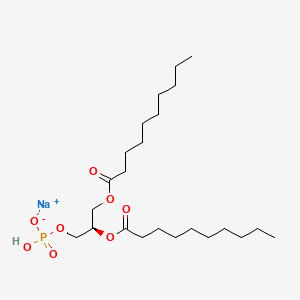
amino}-6-(4-morpholinyl)benzenesulfonic acid](/img/structure/B573658.png)
![1H-Thiazolo[4,5-d]-1,2,3-triazole, 5-methyl- (9CI)](/img/no-structure.png)
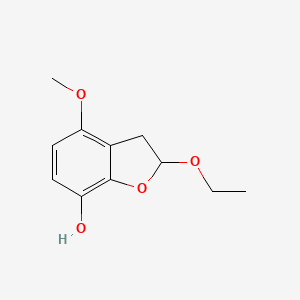
![Ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B573668.png)

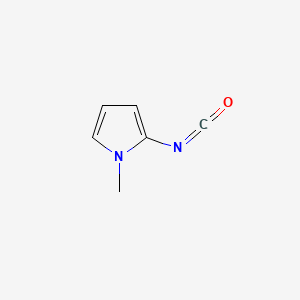

![6H,8H-[1,3]Dioxino[5,4-f][1,3]benzothiazol-2-amine](/img/structure/B573673.png)
